

Application Notes and Protocols for Immunoprecipitation of GLK Protein

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Compound of Interest

Compound Name: GLK-19

Cat. No.: B15564079

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Topic: Using an Anti-GLK Antibody for Immunoprecipitation of GLK Protein

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "**GLK-19**" appears to refer to an antimicrobial peptide and not an antibody. This document assumes the user is interested in immunoprecipitating the human GLK protein, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 3 (MAP4K3), and that "**GLK-19**" may be an internal designation for an antibody targeting this protein. The following protocols are based on commercially available anti-GLK (MAP4K3) antibodies.

Application Notes

Germinal center kinase-like kinase (GLK), also known as MAP4K3, is a serine/threonine kinase that plays a crucial role in various cellular signaling pathways. As a member of the Ste20-like kinase family, GLK is an upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway in response to environmental stress and pro-inflammatory cytokines.[1] Research has implicated GLK in a range of diseases, including autoimmune disorders, cancer, and COVID-19, making it a significant target for therapeutic development.[2]

GLK is involved in T-cell activation, where T-cell receptor signaling leads to the interaction of GLK with the adaptor protein SLP-76.[3] Activated GLK then phosphorylates and activates PKC- θ , which is essential for NF- κ B activation.[3] Furthermore, GLK signaling has been shown to specifically induce the transcription of IL-17A, a key cytokine in autoimmune diseases.[3][4]

In the context of cancer, overexpression of GLK is associated with poor prognosis and recurrence in non-small cell lung cancer and hepatoma.[3][5] GLK promotes cancer cell migration and metastasis by phosphorylating and activating IQGAP1.[1][6] GLK has also been found to stabilize ACE2 proteins, thereby enhancing the susceptibility of epithelial cells to SARS-CoV-2 infection.[7]

Immunoprecipitation of GLK is a key technique for studying its protein-protein interactions, post-translational modifications, and enzymatic activity. This method allows for the isolation of GLK and its binding partners from cell lysates, providing valuable insights into its regulatory mechanisms and downstream effectors.

Quantitative Data for GLK Immunoprecipitation

The following table provides a summary of recommended starting concentrations and conditions for the immunoprecipitation of GLK protein. These values may require optimization for specific cell types and experimental conditions.

Parameter	Recommended Range/Value	Notes
Antibody Concentration	1-10 µg per 1 mg of total protein lysate	The optimal antibody concentration should be determined empirically.
Protein Lysate	500 µg - 2 mg of total protein	Use a non-denaturing lysis buffer to maintain protein-protein interactions.
Incubation with Antibody	4°C for 2-4 hours or overnight	Overnight incubation may increase yield but can also lead to higher non-specific binding.
Protein A/G Beads	20-50 µL of a 50% slurry	The choice between Protein A and Protein G depends on the antibody isotype.
Incubation with Beads	4°C for 1-2 hours	Gentle rotation or rocking is recommended during incubation.
Washing Steps	3-5 washes with 1 mL of lysis buffer	Thorough washing is critical to reduce background and non-specific binding.
Elution Volume	20-50 µL of 1X SDS-PAGE sample buffer	Elution can also be performed with a low pH buffer for native protein recovery.

Experimental Protocols

A. Cell Lysis

- Culture cells to the desired confluency and treat as required for your experiment.
- Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

- Add ice-cold, non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors) to the cell culture dish.
- Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (protein lysate) to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

B. Immunoprecipitation

- Dilute the protein lysate to a final concentration of approximately 1 mg/mL with lysis buffer.
- Pre-clear the lysate by adding 20 µL of a 50% slurry of Protein A/G beads and incubating for 1 hour at 4°C with gentle rotation.
- Centrifuge at 2,500 x g for 5 minutes at 4°C and transfer the supernatant to a new tube.
- Add the appropriate amount of anti-GLK antibody (e.g., 1-10 µg) to the pre-cleared lysate.
- Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Add 20-50 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.
- Incubate for 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
- Centrifuge the beads at 2,500 x g for 5 minutes at 4°C and discard the supernatant.
- Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer. After the final wash, carefully remove all of the supernatant.

C. Elution and Analysis

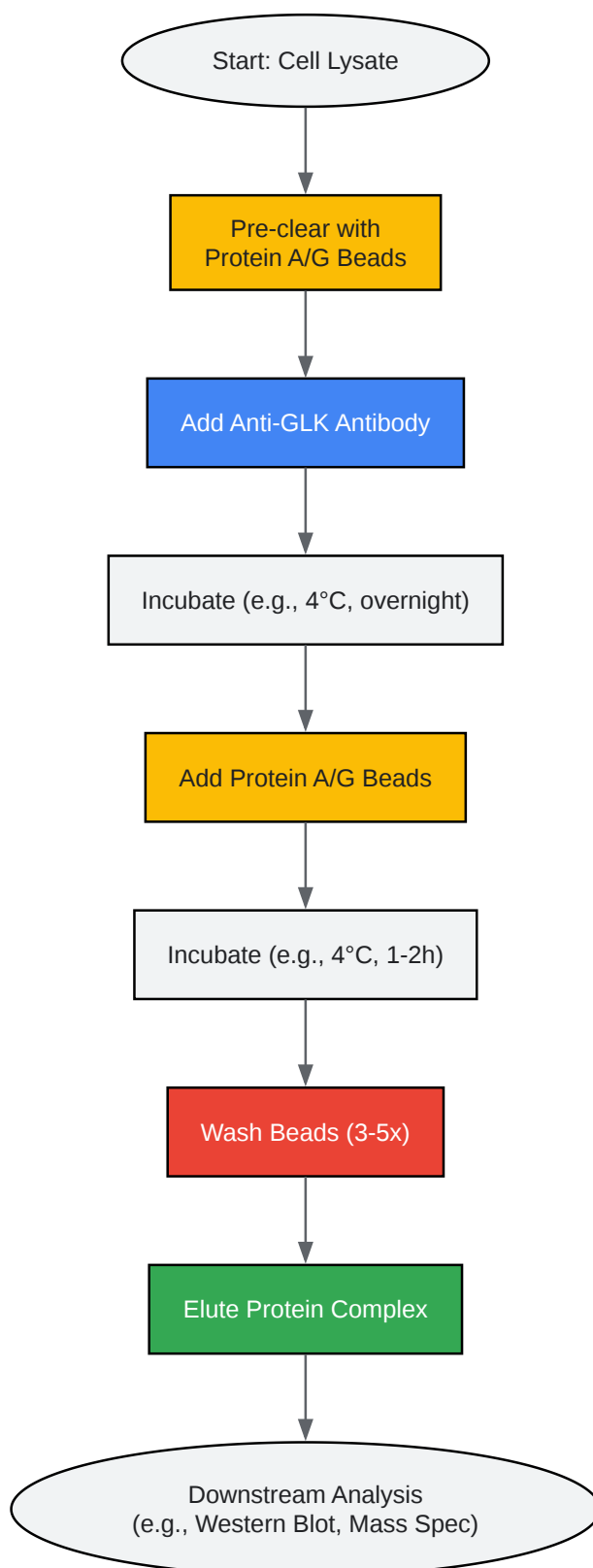
- To elute the immunoprecipitated proteins for SDS-PAGE and western blotting, add 20-50 μL of 1X SDS-PAGE sample buffer to the beads.
- Boil the sample at 95-100°C for 5-10 minutes.
- Centrifuge the beads and load the supernatant onto an SDS-PAGE gel for analysis.
- For activity assays or mass spectrometry, elute the proteins using a non-denaturing elution buffer, such as a low pH glycine buffer, and neutralize immediately.

Visualizations



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Caption: GLK (MAP4K3) Signaling Pathways.



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Caption: Immunoprecipitation Workflow for GLK.

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